CID 23669330
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Overview
Description
The compound CID 23669330 is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]furan ring, a fluoropentanoate group, and multiple hydroxyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 23669330 typically involves multiple steps, including the formation of the cyclopenta[b]furan ring, the introduction of the fluoropentanoate group, and the addition of hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The fluoropentanoate group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the fluoropentanoate group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biology, the compound’s hydroxyl and fluorine groups make it a potential candidate for studying enzyme interactions and metabolic pathways. Its structural complexity allows for detailed investigations into molecular recognition and binding.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its unique structure may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound’s reactivity and stability make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which CID 23669330 exerts its effects involves interactions with specific molecular targets. The hydroxyl and fluorine groups play crucial roles in binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- Sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-chloropentanoate
- Sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-bromopentanoate
Uniqueness
The uniqueness of CID 23669330 lies in its specific combination of functional groups and stereochemistry. The presence of the fluorine atom, in particular, imparts unique reactivity and binding properties, distinguishing it from similar compounds with different halogen atoms.
Properties
CAS No. |
101641-82-1 |
---|---|
Molecular Formula |
C20H30FNaO5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-fluoropentanoate |
InChI |
InChI=1S/C20H31FO5.Na/c1-2-3-4-6-13(22)9-10-14-17(23)11-18-20(14)15(12-26-18)16(21)7-5-8-19(24)25;/h9-10,12-14,16-18,20,22-23H,2-8,11H2,1H3,(H,24,25);/q;+1/p-1/b10-9-;/t13-,14-,16+,17+,18-,20-;/m0./s1 |
InChI Key |
HEYIDODMLWXELZ-BRTXMZDGSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C\[C@H]1[C@@H](C[C@H]2[C@@H]1C(=CO2)[C@@H](CCCC(=O)[O-])F)O)O.[Na+] |
SMILES |
CCCCCC(C=CC1C(CC2C1C(=CO2)C(CCCC(=O)[O-])F)O)O.[Na+] |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1C(=CO2)C(CCCC(=O)[O-])F)O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SC 39902; SC-39902; SC39902; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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